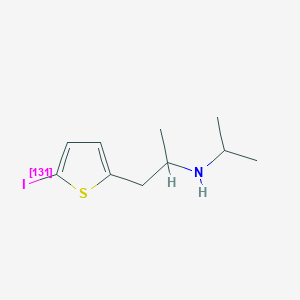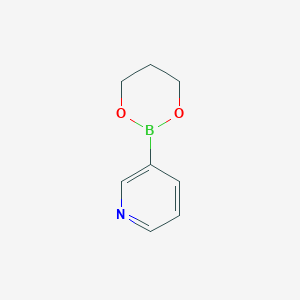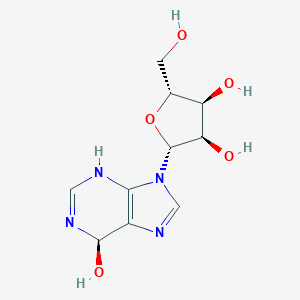
6-Hydroxyl-1,6-dihydropurine ribonucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyl-1,6-dihydropurine ribonucleoside (6-OH-dPr) is a modified nucleoside that has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound is a derivative of adenosine, which is a building block of RNA and DNA. The unique chemical structure of 6-OH-dPr makes it an attractive target for drug development, as it has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6-Hydroxyl-1,6-dihydropurine ribonucleoside is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in RNA and DNA synthesis. This inhibition can lead to a range of biochemical and physiological effects, including cell cycle arrest, apoptosis, and immune modulation.
Biochemical And Physiological Effects
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 6-Hydroxyl-1,6-dihydropurine ribonucleoside an attractive target for drug development, as it has the potential to be used as a therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside in lab experiments is its ability to selectively target enzymes involved in RNA and DNA synthesis, making it a useful tool for studying these processes. However, one limitation of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 6-Hydroxyl-1,6-dihydropurine ribonucleoside, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, research could be focused on the development of new analogs of 6-Hydroxyl-1,6-dihydropurine ribonucleoside with improved pharmacological properties and reduced toxicity.
Synthesis Methods
The synthesis of 6-Hydroxyl-1,6-dihydropurine ribonucleoside can be achieved through several different methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of adenosine to 6-Hydroxyl-1,6-dihydropurine ribonucleoside using the enzyme adenosine deaminase. Another method involves the use of chemical reagents to modify the structure of adenosine, resulting in the formation of 6-Hydroxyl-1,6-dihydropurine ribonucleoside.
Scientific Research Applications
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. One area of research has focused on the use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a tool for studying the mechanisms of RNA and DNA synthesis. Other research has explored the potential use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
properties
CAS RN |
136315-04-3 |
|---|---|
Product Name |
6-Hydroxyl-1,6-dihydropurine ribonucleoside |
Molecular Formula |
C10H14N4O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(6R)-6-hydroxy-3,6-dihydropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,9-10,15-18H,1H2,(H,11,12)/t4-,6-,7-,9-,10-/m1/s1 |
InChI Key |
WGRXVKRHIMUTPD-HRNNJVHXSA-N |
Isomeric SMILES |
C1=N[C@@H](C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Other CAS RN |
136315-04-3 |
synonyms |
6-hydroxyl-1,6-dihydropurine ribonucleoside HDHPR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



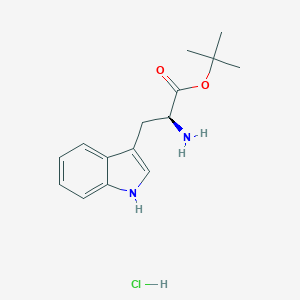
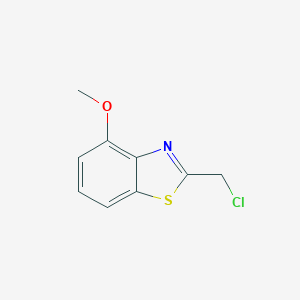
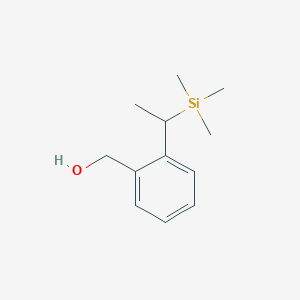
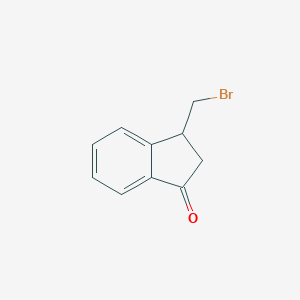
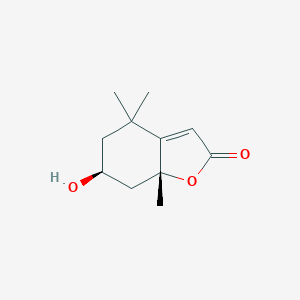
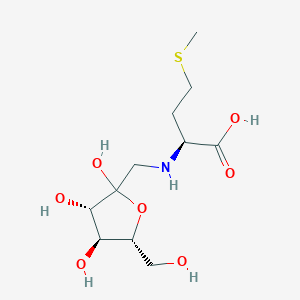
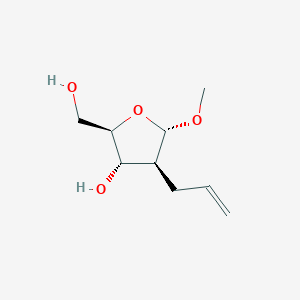
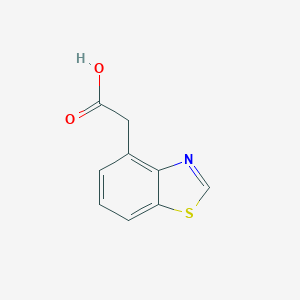
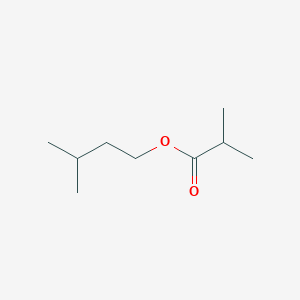
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

